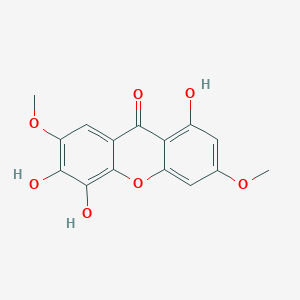

1,5,6-Trihydroxy-3,7-dimethoxyxanthone

Vue d'ensemble

Description

1,5,6-Trihydroxy-3,7-dimethoxyxanthone is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are secondary metabolites found in various plants, fungi, and lichens. They possess a dibenzo-γ-pyrone scaffold, which contributes to their wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,6-Trihydroxy-3,7-dimethoxyxanthone typically involves the following steps:

Starting Materials: The synthesis begins with appropriate phenolic precursors.

Methoxylation: Introduction of methoxy groups at the 3 and 7 positions using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes:

Catalysts: Use of catalysts to enhance reaction rates.

Purification: Advanced purification techniques such as recrystallization or chromatography to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

1,5,6-Trihydroxy-3,7-dimethoxyxanthone undergoes various chemical reactions, including:

Oxidation: Conversion to quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.

Substitution: Electrophilic substitution reactions at the aromatic ring positions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

Oxidized Derivatives: Quinones and other oxidized forms.

Reduced Derivatives: Hydroxylated products.

Applications De Recherche Scientifique

Biological Activities

1,5,6-Trihydroxy-3,7-dimethoxyxanthone exhibits several significant biological activities:

Antioxidant Activity:

- Acts as a free radical scavenger.

- Reduces oxidative stress in cells.

Anticancer Properties:

- Induces apoptosis in cancer cells by activating caspases.

- Demonstrates cytotoxic effects against various cancer cell lines including KB cells .

Anti-inflammatory Effects:

- Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anticancer | Induces apoptosis; cytotoxic to cancer cells | |

| Anti-inflammatory | Inhibits COX-2 and cytokine production |

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The compound was found to significantly reduce cell viability in KB cell lines through apoptosis induction. The mechanism involved mitochondrial pathway activation and caspase cascade initiation .

Case Study 2: Antioxidant Properties

Research on the antioxidant capabilities of xanthones demonstrated that this compound effectively reduced oxidative stress markers in cellular models. The compound exhibited a dose-dependent response in scavenging DPPH radicals .

Industrial Applications

In the pharmaceutical industry, this compound is explored for its potential use in developing natural product-based drugs and nutraceuticals. Its unique structure allows it to serve as a precursor for synthesizing more complex xanthone derivatives with enhanced bioactivity .

Table 2: Comparison of Xanthone Derivatives

| Compound Name | Antioxidant Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | High | Significant | Specific hydroxyl/methoxy pattern |

| 1,3,5-Trihydroxyxanthone | Moderate | Moderate | Different substitution pattern |

| 1,3,7-Trihydroxyxanthone | Low | Low | Lacks hydroxyl at position 6 |

Mécanisme D'action

The mechanism of action of 1,5,6-Trihydroxy-3,7-dimethoxyxanthone involves:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anticancer Activity: Inducing apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,3,5-Trihydroxyxanthone

- 1,3,7-Trihydroxyxanthone

- 1,6-Dihydroxy-3,7-dimethoxyxanthone

- 1,5,8-Trihydroxy-3-methoxyxanthone

Uniqueness

1,5,6-Trihydroxy-3,7-dimethoxyxanthone is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other xanthone derivatives. The presence of hydroxyl groups at the 1, 5, and 6 positions, along with methoxy groups at the 3 and 7 positions, contributes to its potent antioxidant and anticancer properties .

Activité Biologique

Overview

1,5,6-Trihydroxy-3,7-dimethoxyxanthone is a member of the xanthone family, characterized by a polycyclic structure that includes multiple hydroxyl and methoxy groups. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its unique structural features contribute significantly to its pharmacological potential.

Chemical Structure and Properties

The chemical formula of this compound is . The specific arrangement of three hydroxyl groups (at positions 1, 5, and 6) and two methoxy groups (at positions 3 and 7) enhances its solubility and biological activity compared to other xanthones.

| Structural Features | Position | Functional Group |

|---|---|---|

| Hydroxyl | 1 | -OH |

| Hydroxyl | 5 | -OH |

| Hydroxyl | 6 | -OH |

| Methoxy | 3 | -OCH₃ |

| Methoxy | 7 | -OCH₃ |

Antioxidant Activity

This compound exhibits significant antioxidant properties , effectively scavenging free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage caused by oxidative agents.

- Mechanism of Action : The compound's hydroxyl groups play a vital role in neutralizing reactive oxygen species (ROS), thereby preventing cellular damage.

Anticancer Activity

Research indicates that this xanthone derivative possesses anticancer properties , particularly through the induction of apoptosis in various cancer cell lines.

- Case Study : In vitro studies have demonstrated that this compound can induce apoptosis in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential .

Anti-inflammatory Activity

The compound has shown promise in inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which are implicated in various inflammatory diseases.

- Research Findings : Studies have reported that treatment with this xanthone reduces the expression levels of inflammatory markers in cellular models .

Comparative Analysis with Other Xanthones

The biological activity of this compound can be compared with other xanthones to highlight its unique properties:

| Compound Name | Antioxidant Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 1,5-Dihydroxy-3-methoxyxanthone | Moderate | Low | Moderate |

| 1,3-Dihydroxy-2-methoxyxanthone | High | Moderate | Low |

| This compound | High | High | High |

The mechanisms underlying the biological activities of this compound include:

- Antioxidant Mechanism : Scavenging free radicals through hydrogen donation from hydroxyl groups.

- Apoptotic Pathway Activation : Inducing apoptosis via mitochondrial pathways and caspase activation.

- Cytokine Inhibition : Reducing the production of inflammatory cytokines through modulation of signaling pathways associated with inflammation .

Future Directions in Research

Ongoing research aims to explore the full therapeutic potential of this compound. Areas of interest include:

- Development of novel formulations for enhanced bioavailability.

- Investigation into its synergistic effects when combined with other therapeutic agents.

- Clinical trials to establish efficacy and safety profiles in humans.

Propriétés

IUPAC Name |

1,5,6-trihydroxy-3,7-dimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c1-20-6-3-8(16)11-9(4-6)22-15-7(12(11)17)5-10(21-2)13(18)14(15)19/h3-5,16,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCXIVCXMABZNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC3=C(C(=C(C=C3C2=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.